Ethyl 2-oxo-2H-chromene-4-carboxylate
Overview
Description
Ethyl 2-oxo-2H-chromene-4-carboxylate is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are a group of benzopyrones that are widely distributed in nature and are known for their diverse biological activities. This compound is also referred to as ethyl coumarin-3-carboxylate and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-oxo-2H-chromene-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by the addition of hydrazine hydrate . Another method involves the reaction of ethyl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate with methionine methyl ester hydrochloride in the presence of dicyclohexylcarbodiimide .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions is crucial for the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxo-2H-chromene-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with hydrazine hydrate to form hydrazones . It can also undergo click reactions with aryl azides in the presence of sodium ascorbate and copper sulfate .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine hydrate, sodium ascorbate, and copper sulfate. Reaction conditions often involve heating under reflux and the use of solvents such as ethanol and tetrahydrofuran .
Major Products Formed: The major products formed from the reactions of this compound include hydrazones and various substituted chromene derivatives .
Scientific Research Applications
Ethyl 2-oxo-2H-chromene-4-carboxylate has a wide range of scientific research applications. It is used in the synthesis of various biologically active compounds, including antifungal agents . It is also used as a scaffold for the development of new drugs and as a precursor in the synthesis of other coumarin derivatives . Additionally, it has applications in the field of organic chemistry as a reagent for various chemical reactions .
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2H-chromene-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit antifungal activity by inhibiting the growth of fungal strains such as Fusarium oxysporum . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key enzymes and proteins involved in fungal growth and metabolism .
Comparison with Similar Compounds
Ethyl 2-oxo-2H-chromene-4-carboxylate can be compared with other similar compounds, such as ethyl 7-hydroxy-2-oxo-chromene-3-carboxylate and ethyl 6-methoxy-3-methylindole-2-carboxylate . These compounds share similar chemical structures and properties but differ in their specific functional groups and biological activities. This compound is unique due to its specific chemical structure and its wide range of applications in scientific research .
Conclusion
This compound is a versatile compound with numerous applications in scientific research. Its unique chemical properties make it valuable for the synthesis of biologically active compounds and as a reagent in organic chemistry. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in various fields of study.
Properties
IUPAC Name |
ethyl 2-oxochromene-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-15-12(14)9-7-11(13)16-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAZNJSRZXVBIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343453 | |
Record name | Ethyl 2-oxo-2H-chromene-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4825-95-0 | |
Record name | Ethyl 2-oxo-2H-chromene-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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